3-Fluoro-5-(pyridin-3-yloxy)aniline is an organic compound with the molecular formula . It is also known as 3-Fluoro-5-(3-pyridinyloxy)benzenamine and is classified as an aromatic amine due to the presence of both an aniline and a pyridine moiety in its structure. This compound has garnered interest for its potential applications in medicinal chemistry, particularly as a building block for more complex organic molecules and in the development of pharmaceuticals.
The synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline typically involves a nucleophilic substitution reaction. This process can be initiated by reacting 3-chloro-5-fluoroaniline with pyridine-3-ol in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide or ethanol under reflux conditions. The general reaction scheme can be summarized as follows:
The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability. The typical yield from this synthesis route can vary but often exceeds 70% under optimized conditions.
The molecular structure of 3-Fluoro-5-(pyridin-3-yloxy)aniline features a benzene ring substituted with a fluorine atom and an amine group, linked to a pyridine ring via an oxygen atom. The structural representation can be depicted as follows:
3-Fluoro-5-(pyridin-3-yloxy)aniline is versatile in chemical reactions, including:
The choice of reagents and conditions significantly affects the reaction pathways:
The mechanism of action for 3-Fluoro-5-(pyridin-3-yloxy)aniline primarily involves its role as a reagent in the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis.
In biochemical contexts, this compound interacts with various enzymes, particularly cytochrome P450 enzymes, influencing drug metabolism and cellular signaling pathways such as Ras/MAPK and PI3K/Akt pathways.
The physical properties include:
Key chemical properties include:
3-Fluoro-5-(pyridin-3-yloxy)aniline has several applications:
This compound's unique structural features contribute to its diverse applications across various scientific fields, making it an important subject of study in contemporary chemistry research.
3-Fluoro-5-(pyridin-3-yloxy)aniline represents a structurally hybridized aromatic amine characterized by two interconnected heterocyclic systems. Its systematic IUPAC name is 3-fluoro-5-(pyridin-3-yloxy)benzenamine, unambiguously defining the connectivity: a benzenamine core substituted at the meta positions by fluorine and a pyridin-3-yloxy ether linkage. The CAS Registry Number 791644-59-2 provides a unique identifier essential for chemical tracking and database searches [2] [3].
Table 1: Systematic Nomenclature and Identifiers of 3-Fluoro-5-(pyridin-3-yloxy)aniline
Nomenclature System | Designation |
---|---|
IUPAC Name | 3-fluoro-5-(pyridin-3-yloxy)benzenamine |
CAS Registry Number | 791644-59-2 |
Common Synonyms | 3-fluoro-5-(3-pyridinyloxy)aniline; 3-fluoro-5-(pyridin-3-yloxy)aniline |
Molecular Formula | C₁₁H₉FN₂O |
Canonical SMILES | C1=CC(=CN=C1)OC2=CC(=CC(=C2)F)N |
Structurally, this compound belongs to two pharmaceutically significant classes:
Pyridinyloxy-aniline motifs emerged as privileged scaffolds in kinase inhibitor development during the early 2000s, driven by their ability to occupy hydrophobic pockets and form complementary hydrogen bonds in ATP-binding domains. The structural evolution of 3-fluoro-5-(pyridin-3-yloxy)aniline traces back to non-fluorinated precursors like 3-(pyridin-3-yloxy)aniline, which demonstrated moderate c-Met kinase inhibition but suffered from rapid metabolic clearance [1] [6]. Medicinal chemists systematically optimized this core through:
Table 2: Evolution of Pyridinyloxy-Aniline Scaffolds in Targeted Therapy
Generation | Prototype Structure | Therapeutic Target | Limitations | Innovation in 3-Fluoro-5-(pyridin-3-yloxy)aniline Derivatives |
---|---|---|---|---|
1st (Pre-2010) | 3-(pyridin-4-yloxy)aniline | VEGFR, PDGFR | Off-target kinase activity | Pyridin-3-yloxy orientation improves c-Met selectivity |
2nd (2010-2015) | 5-(pyridin-3-yloxy)pyridine-2-amine | c-Met, ALK | Moderate metabolic stability | Fluorine blockade of CYP450 oxidation sites |
3rd (2015-Present) | 3-fluoro-5-(pyridin-3-yloxy)aniline | c-Met (type II inhibitors) | Solubility challenges | Enhanced cell permeability and kinase selectivity |
Modern applications leverage this aniline as a critical precursor in multicomponent reactions (MCRs). For example, Cu-catalyzed three-component couplings with sulfonyl azides and terminal alkynes generate N-sulfonylamidine-based c-Met inhibitors, where the aniline’s –NH₂ group acts as a nucleophile attacking ketenimine intermediates [1]. This synthetic efficiency enables rapid diversification:
3-Fluoro-5-(pyridin-3-yloxy)aniline + R¹SO₂N₃ + HC≡CR² → Cu(I) catalyst → N-(3-fluoro-5-(pyridin-3-yloxy)phenyl)-N'-(sulfonyl)amidines
The resultant compounds demonstrate nanomolar IC₅₀ against c-Met kinase and potent antiproliferative effects in H460, HT-29, and MKN-45 cancer cell lines [1].
The meta-fluorine in 3-fluoro-5-(pyridin-3-yloxy)aniline exerts multi-faceted influences on molecular properties through steric, electronic, and hydrophobic effects:
Electronic Modulation
Metabolic Stabilization
Conformational Effects
Table 3: Comparative Impact of Fluorination on Key Pharmaceutical Properties
Property | Non-fluorinated Analog | 3-Fluoro-5-(pyridin-3-yloxy)aniline Derivative | Biological Consequence |
---|---|---|---|
log P (octanol/water) | 2.8 | 3.1 | Enhanced membrane permeability |
Metabolic Stability (t₁/₂, human microsomes) | 12 min | 48 min | Reduced dosing frequency |
c-Met Kinase Inhibition (IC₅₀) | 180 nM | 28 nM | Improved target engagement |
Plasma Protein Binding | 88% | 92% | Optimized free drug concentration |
Aqueous Solubility (pH 7.4) | 85 μM | 42 μM | Mitigated by formulation |
The trifluoromethylpyridine analog 2-amino-3-fluoro-5-(trifluoromethyl)pyridine (852062-17-0) exemplifies further fluorination strategies, achieving even greater metabolic stability but with increased lipophilicity (log P > 3.5) that necessitates prodrug approaches [7]. In contrast, the mono-fluorinated derivative maintains a balanced profile suitable for oral administration.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: